molecular formula C24H18N6O3 B14099912 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B14099912
M. Wt: 438.4 g/mol
InChI Key: RANUMNIVHUDZPB-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the isoxazole ring, and the final coupling to form the desired compound.

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Formation of the Isoxazole Ring: This step involves the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine to form the isoxazole ring.

    Final Coupling: The final step involves the coupling of the pyrazole and isoxazole intermediates with the pyrimidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(methylthio)benzamide
  • N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Uniqueness

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H18N6O3

Molecular Weight

438.4 g/mol

IUPAC Name

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H18N6O3/c1-15-12-22(31)27-24(25-15)30-21(14-18(28-30)16-8-4-2-5-9-16)26-23(32)19-13-20(33-29-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,26,32)(H,25,27,31)

InChI Key

RANUMNIVHUDZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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